molecular formula C11H7FO2 B3433505 4-Fluoro-3-(furan-2-yl)benzaldehyde CAS No. 359867-36-0

4-Fluoro-3-(furan-2-yl)benzaldehyde

Cat. No. B3433505
Key on ui cas rn: 359867-36-0
M. Wt: 190.17 g/mol
InChI Key: WLBAWOASOWSSDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06538004B2

Procedure details

3-Bromo-4fluorobenzaldehyde (1 g, 4.93 mmol) in DMF (25 ml) was treated with 2 (tributylstannyl)furan (2.4 ml, 1.05 mmol), di-tert-butyl dicarbonate (1.75 g, 4.94 mmol), and tetrakis(triphenylphosphine)palladium (0) (570 mg, 0.4 mmol). The mixture was heated at 110° C. in a sealed high pressure tube over night, allowed to cool to ambient temperature, diluted with ethyl acetate, and washed with brine. The organic layer was further washed with 1N HCl, saturated NaHCO3, brine, dried (Na2SO4), and concentrated under reduced pressure. The residue was purified by flash chromatography using hexanes:diethyl ether (20:1) as eluent to provide the title compound as a pale yellow oil (0.96 g, 98%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
570 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[F:10])[CH:5]=[O:6].C([Sn]([C:24]1[O:25][CH:26]=[CH:27][CH:28]=1)(CCCC)CCCC)CCC.C(OC(OC(C)(C)C)=O)(OC(C)(C)C)=O>CN(C=O)C.C(OCC)(=O)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[F:10][C:9]1[CH:8]=[CH:7][C:4]([CH:5]=[O:6])=[CH:3][C:2]=1[C:24]1[O:25][CH:26]=[CH:27][CH:28]=1 |^1:58,60,79,98|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=CC1F
Name
Quantity
2.4 mL
Type
reactant
Smiles
C(CCC)[Sn](CCCC)(CCCC)C=1OC=CC1
Name
Quantity
1.75 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
570 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
WASH
Type
WASH
Details
washed with brine
WASH
Type
WASH
Details
The organic layer was further washed with 1N HCl, saturated NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C=O)C=C1)C=1OC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.96 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 480.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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